molecular formula C13H9BrN2O2S B1291005 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001070-33-2

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1291005
CAS No.: 1001070-33-2
M. Wt: 337.19 g/mol
InChI Key: DWNWTAKXBHBRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1001070-33-2) is a brominated pyrrolopyridine derivative functionalized with a benzenesulfonyl group at the N1 position. The compound features a fused bicyclic scaffold, with a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine core and a benzenesulfonyl moiety enhancing its steric and electronic properties .

Synthesis: The compound is synthesized via N-sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine using benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF), a method analogous to the synthesis of 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine, which achieved 99.2% yield .

Applications: This scaffold is pivotal in medicinal chemistry, particularly as a kinase inhibitor intermediate. Derivatives of pyrrolo[2,3-b]pyridine are explored for their efficacy in treating SGK-1-mediated diseases and as protein kinase inhibitors .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNWTAKXBHBRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640135
Record name 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001070-33-2
Record name 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction with Tetrabutylammonium Bromide

  • Reagents :

    • 3-Bromo-1H-pyrrolo[2,3-b]pyridine
    • Tetrabutylammonium bromide
    • Sodium hydroxide
    • Benzenesulfonyl chloride
    • Dichloromethane
  • Procedure :

    • In a nitrogen-purged round-bottom flask, mix 175 mg (0.89 mmol) of 3-bromo-1H-pyrrolo[2,3-b]pyridine with 10 mg (0.03 mmol) of tetrabutylammonium bromide and 107 mg (2.67 mmol) of finely grounded sodium hydroxide in 5 mL of dichloromethane.

    • Cool the mixture to 0 °C using an ice bath, then slowly add 0.142 mL (1.11 mmol) of benzenesulfonyl chloride.

    • Allow the mixture to warm to room temperature and stir for one hour.

    • Hydrolyze the reaction with water (6 mL) and extract with dichloromethane (twice).

    • Wash the organic layer with water and saturated sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure.

    • The crude product is triturated in pentane, filtered, washed with pentane, and dried to yield approximately 294 mg of the expected product as an orange solid with a yield of about 98% .

Method 2: Direct Reaction in DMF

  • Reagents :

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
    • Sodium hydride
    • Benzenesulfonyl chloride
    • Ammonium chloride solution
    • Dichloromethane
  • Procedure :

    • Dissolve 5 g (25 mmol) of 5-bromo-1H-pyrrolo[2,3-b]pyridine in N,N-Dimethylformamide (40 mL) at room temperature.

    • Add sodium hydride (0.91 g, equivalent to about 37 mmol) at a temperature of $$0\,^{\circ}\text{C}$$, stirring for approximately twenty minutes.

    • Gradually add benzenesulfonyl chloride (5.37 g, approximately $$30\,\text{mmol}$$) dropwise while maintaining the temperature at $$0\,^{\circ}\text{C}$$.

    • Stir the mixture at room temperature for one hour before quenching with ammonium chloride solution.

    • Extract the product using dichloromethane (50 mL twice), wash with water and brine, dry over sodium sulfate, and concentrate to obtain a white solid.

The yield from this method is reported to be around 99.6% .

Summary Table of Preparation Methods

Method Yield (%) Key Reagents Conditions
Reaction with Tetrabutylammonium Bromide ~98 Tetrabutylammonium bromide, sodium hydroxide Dichloromethane, ice bath
Direct Reaction in DMF ~99.6 Sodium hydride N,N-Dimethylformamide

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can be effectively achieved through various methods that utilize different reagents and conditions. The methods outlined provide high yields and can be adapted based on available materials and laboratory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and N-functionalization. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Features Reference
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine N1-Benzenesulfonyl, C5-Br C₁₃H₁₀BrN₂O₂S High synthetic yield (99%); used in kinase inhibitor development
1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine N1-Benzenesulfonyl, C4-Cl, C5-I C₁₃H₉ClIN₂O₂S 99.2% yield; demonstrates halogen versatility for cross-coupling reactions
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine N1-Benzyl, C5-Br C₁₄H₁₁BrN₂ 99% yield; alkylation instead of sulfonylation alters solubility and activity
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C2-Ethyl, C5-Br C₉H₉BrN₂ Ethyl group enhances lipophilicity; potential CNS drug candidate
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine C5-Br, C6-Cl C₇H₄BrClN₂ Dual halogenation enables sequential functionalization
Thieno[2,3-b]pyridine derivatives Sulfur-containing fused ring Varies Thiophene analog exhibits distinct electronic properties and bioactivity

Physicochemical Properties

  • Solubility : Sulfonylated derivatives (e.g., 1-benzenesulfonyl-5-bromo) are less lipophilic than alkylated analogs (e.g., 1-butyl-5-bromo) due to the polar sulfonyl group .
  • Stability : Bromine’s lower electronegativity compared to chlorine may reduce electron-withdrawing effects, enhancing stability under acidic conditions .

Biological Activity

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1001070-33-2) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrN₂O₂S. The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and a benzenesulfonyl group attached. Its structural characteristics are crucial for its interaction with biological targets.

Structural Features:

  • Pyrrolo[2,3-b]pyridine Core: A bicyclic structure that contributes to the compound's pharmacological properties.
  • Bromine Substitution: The presence of bromine may enhance lipophilicity and biological activity.
  • Benzenesulfonyl Group: This moiety can facilitate interactions with various biological targets, potentially enhancing the compound's efficacy.

Biological Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound are summarized below.

Anticancer Activity

Several studies have demonstrated the potential of pyrrolo[2,3-b]pyridine derivatives in cancer therapy. For instance:

  • Mechanism of Action: The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Study: In vitro studies revealed that this compound exhibited significant cytotoxicity against human prostate carcinoma (LNCaP) cells with an IC₅₀ value lower than that of standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Activity Spectrum: Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings: A study highlighted its ability to inhibit bacterial growth in Staphylococcus aureus and Escherichia coli strains .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of great interest:

  • Inhibition Studies: Research has suggested that this compound can reduce the production of pro-inflammatory cytokines in cellular models .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful.

Compound NameStructural FeaturesBiological Activity
5-Bromo-1H-pyrazoleContains a pyrazole ring without the pyrrolo structureModerate anticancer activity
4-Bromo-5-methyl-1H-pyrazoleSimilar pyrazole core; lacks sulfonyl groupLimited antibacterial properties
5-Bromo-1-(phenylsulfonyl)-pyrazoleContains both bromine and sulfonyl groupsEnhanced cytotoxicity in cancer cells

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine?

The compound is typically synthesized via N1-alkylation or sulfonylation of the pyrrolo[2,3-b]pyridine core. A common method involves reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzyl bromide or benzenesulfonyl chloride under basic conditions. For example, alkylation with benzyl bromide uses KOH and Bu4N+HSO4− as a phase-transfer catalyst, achieving near-quantitative yields (99%) . Sulfonylation may employ TsCl (tosyl chloride) with NaH in THF at 0°C to room temperature . Purification often involves silica gel chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns and purity. For example, the benzenesulfonyl group exhibits distinct aromatic proton signals at δ 7.40–7.60 ppm, while the pyrrolopyridine core protons appear at δ 8.30–8.40 ppm .
  • Chromatography : Silica gel flash column chromatography with heptane/ethyl acetate (8:2) is standard for isolating intermediates .
  • Melting point analysis : Crystallized products (e.g., white solids) are validated via melting point ranges .

Q. What safety precautions are required when handling this compound?

Critical safety measures include:

  • Storage : Keep away from heat sources (P210) and in airtight containers under inert gas .
  • Handling : Use PPE (gloves, goggles) to avoid inhalation/contact. Emergency protocols (e.g., P201, P202) mandate pre-reading safety guidelines .
  • Waste disposal : Follow hazardous waste regulations due to bromine and sulfonyl groups, which may pose environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in benzenesulfonyl group introduction?

Yields depend on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
  • Temperature control : Stepwise addition of reagents at 0°C minimizes side reactions during sulfonylation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF is preferred for Grignard reactions .
    For example, using NaH in THF for deprotonation prior to sulfonylation increases reactivity .

Q. What strategies address regioselectivity challenges in bromination or substitution reactions?

Regioselectivity is influenced by:

  • Directing groups : The sulfonyl group at N1 directs electrophilic substitution to the 5-position due to electronic effects. Bromination at this position is favored over C3 or C7 .
  • Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) can redirect reactivity. For instance, nitration at C3 requires prior protection of C5 .
  • Reagent choice : NBS (N-bromosuccinimide) in DMF selectively brominates electron-rich positions .

Q. How do structural modifications (e.g., substituents at C3 or C5) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • C5 bromine : Enhances binding to kinase targets (e.g., JAK2) by increasing hydrophobic interactions .
  • C3 substituents : Electron-withdrawing groups (e.g., nitriles) improve metabolic stability but may reduce solubility. Ethynyl groups at C3, as in 3-(phenylethynyl) derivatives, increase π-stacking in receptor pockets .
  • N1 sulfonyl groups : Improve pharmacokinetic properties by reducing hepatic clearance .
    Validation typically involves in vitro kinase assays and molecular docking simulations .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 36% vs. 75%)?

Discrepancies arise from:

  • Purification methods : Low yields (e.g., 36%) may result from losses during silica gel chromatography, whereas crystallization (e.g., 75% yield) retains more product .
  • Reaction monitoring : Use TLC or LC-MS to track intermediate formation. For example, incomplete deprotonation with NaH can stall sulfonylation, requiring excess base .
  • Scale effects : Milligram-scale reactions often underperform due to inefficient mixing; optimizing stirring rates or switching to flow chemistry may improve consistency .

Q. What advanced techniques are used to analyze crystal structures or conformational dynamics?

  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for 5-bromo-1H-pyrrolo[2,3-b]pyridine (CCDC deposition number BT6841) .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends .
  • Solid-state NMR : Probes conformational flexibility in sulfonyl-containing derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.